molecular formula C18H19ClN4O B3360678 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- CAS No. 89459-62-1

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-

Cat. No.: B3360678
CAS No.: 89459-62-1
M. Wt: 342.8 g/mol
InChI Key: JTQUOKVNZGTEQK-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- is a synthetic organic compound belonging to the acridine family. This compound is notable for its potential applications in medicinal chemistry, particularly as an antitumor agent. Its structure consists of an acridine core with various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- typically involves multiple steps:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzaldehyde and aniline derivatives, under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the acridine derivative with chloroformic acid derivatives.

    Amination and Chlorination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines. Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the amino group with dimethylaminoethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities.

Scientific Research Applications

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other acridine derivatives.

    Biology: Studied for its interactions with DNA and RNA, particularly its ability to intercalate between nucleic acid bases.

    Medicine: Investigated as an antitumor agent due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating between DNA bases, it disrupts the normal function of the DNA, leading to the inhibition of replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential antitumor agent.

Comparison with Similar Compounds

Similar Compounds

    4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-: Another derivative with similar structure but without the chloro group.

    9-Aminoacridine: A simpler acridine derivative with known antibacterial properties.

    Amsacrine: An antitumor agent with a similar mechanism of action but different structural features.

Uniqueness

4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- is unique due to the presence of the chloro group, which enhances its ability to intercalate with DNA and increases its potency as a topoisomerase inhibitor. This structural feature distinguishes it from other acridine derivatives and contributes to its specific biological activities.

Properties

IUPAC Name

9-amino-7-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-23(2)9-8-21-18(24)13-5-3-4-12-16(20)14-10-11(19)6-7-15(14)22-17(12)13/h3-7,10H,8-9H2,1-2H3,(H2,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQUOKVNZGTEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)Cl)N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276424
Record name 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89459-62-1
Record name 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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